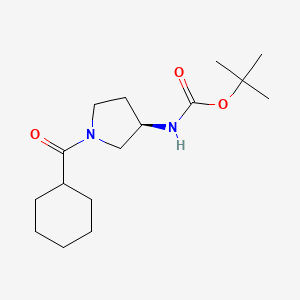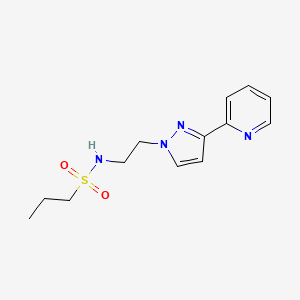![molecular formula C14H15FN4OS2 B2997111 2-[(4-Fluorophenyl)sulfanyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one CAS No. 2097895-02-6](/img/structure/B2997111.png)
2-[(4-Fluorophenyl)sulfanyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(4-Fluorophenyl)sulfanyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one” is an organic molecule that contains several functional groups, including a fluorophenyl group, a sulfanyl group, a thiadiazolyl group, and a piperazinyl group . These groups could potentially confer various chemical properties to the molecule.
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a complex arrangement of rings and chains. The fluorophenyl, sulfanyl, thiadiazolyl, and piperazinyl groups would each contribute to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some predicted properties of this compound include a Log Kow (Octanol-Water Partition Coefficient) of 1.77, a boiling point of 376.23°C, and a melting point of 127.79°C .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
The structural features of the compound, including the fluorophenyl group and thiadiazole ring, indicate it could be a precursor in synthesizing potential therapeutic agents. These structural motifs are often found in molecules with significant biological activities, such as anticancer, antiviral, and anti-inflammatory properties . The piperazine moiety, in particular, is a common feature in drugs that target central nervous system disorders, suggesting potential applications in neuromedicine.
Agriculture: Development of Novel Pesticides
Compounds with thiadiazole cores are known for their use in agriculture, particularly in the synthesis of herbicides and fungicides . The presence of the fluorophenyl group could enhance the compound’s ability to penetrate plant tissues, potentially leading to the development of more effective agricultural chemicals.
Material Science: Organic Semiconductor Research
Organic compounds containing heterocyclic rings and sulfur atoms, such as those found in this compound, are of interest in the field of organic semiconductor research. They can be used in the development of organic thin-film transistors (OTFTs) or organic light-emitting diodes (OLEDs), which are pivotal in advancing flexible electronics .
Environmental Science: Pollutant Degradation Studies
The compound’s potential to act as a catalyst in chemical reactions could be explored for environmental applications. Specifically, it could be studied for its effectiveness in the degradation of pollutants or in the detoxification processes in water treatment facilities .
Biochemistry: Enzyme Inhibition Studies
Given the compound’s structural complexity, it could be a candidate for enzyme inhibition studies. The thiadiazole and piperazine components might interact with specific enzymes, which could be beneficial in understanding metabolic pathways or developing new biochemical assays .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4OS2/c15-11-1-3-12(4-2-11)21-10-14(20)19-7-5-18(6-8-19)13-9-16-22-17-13/h1-4,9H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWDBVZSXNSZAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorophenyl)sulfanyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

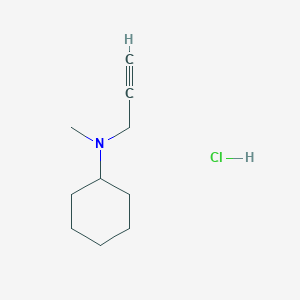

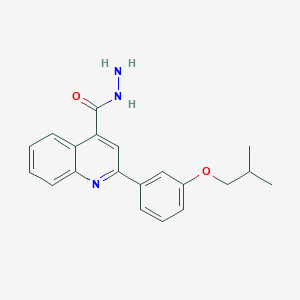
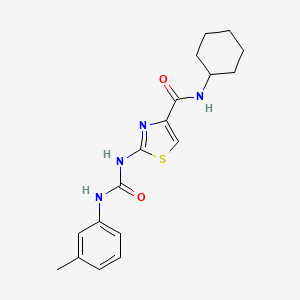
![2-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2997034.png)
![2-(naphthalen-1-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2997035.png)
![N-(4-methylbenzyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2997037.png)
![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2997039.png)


![1-Methyl-3-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)pyridin-2-one](/img/structure/B2997045.png)

